![molecular formula C28H30N4O3 B2481683 N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923108-17-2](/img/structure/B2481683.png)
N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrazolo[4,3-c]pyridine ring, a tetrahydrofuran ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group could participate in acid-base reactions, and the tetrahydrofuran ring could undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Structural Characterization and Synthesis
N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide and its structural derivatives have been widely studied for their synthetic pathways and structural characterization. The compound has been utilized as an intermediate in various synthetic processes due to its complex molecular structure and functional groups. For instance, the synthesis of 1,2,4‐Oxadiazole heterocyclic compounds containing a similar structure has been explored, indicating its potential in generating novel heterocyclic compounds with potential pharmacological activities. The focus on the synthesis of such complex structures stems from their potential applications in various fields, including material science and medicinal chemistry. The diverse reactivity of such compounds allows the synthesis of a myriad of derivatives, which can be structurally elucidated through techniques like NMR spectroscopy and X-ray analysis (Kumar & Mashelker, 2007).
Utility in Heterocyclic Chemistry
The utility of compounds structurally related to N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide in heterocyclic chemistry is notable. Such compounds serve as precursors or intermediates in the synthesis of a variety of heterocyclic compounds. The synthesis routes often involve intricate reactions that lead to the formation of novel heterocycles with potential biological or chemical applications. The transformations these compounds undergo highlight their significance in constructing complex molecular architectures, which are crucial in the development of new materials and drugs (Joshi et al., 2022).
Potential in Developing Advanced Materials
The complex structure of N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide and its derivatives also finds relevance in the field of material science. The synthesis and characterization of such compounds provide insights into their physicochemical properties, which can be exploited to develop advanced materials with specific functionalities. For example, the stability and thermal properties of such compounds are of particular interest in designing materials that require robustness under varying environmental conditions (El-Menyawy et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-butylphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-2-3-8-20-12-14-21(15-13-20)29-27(33)24-18-31(17-23-11-7-16-35-23)19-25-26(24)30-32(28(25)34)22-9-5-4-6-10-22/h4-6,9-10,12-15,18-19,23H,2-3,7-8,11,16-17H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCDBYTQIEWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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